1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(2-furoyl)-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(2-furoyl)-1,4-diazepane involves multiple steps, including condensation reactions, cyclizations, and functional group transformations. For instance, the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones involved condensation of 2,3-diaminopyridine with benzoylacetone, followed by reactions with aromatic aldehydes (Liszkiewicz, 2002). Such synthetic routes highlight the complexity and versatility in generating diazepane-based compounds.
Molecular Structure Analysis
The molecular structure of compounds related to this compound is characterized by X-ray crystallography and spectroscopic methods. For example, the crystal structures of certain diazepin-1-one derivatives were determined to understand their conformation and electronic structure (Wang et al., 2016). These analyses provide insights into the three-dimensional arrangement of atoms and the electronic interactions within the molecule.
Chemical Reactions and Properties
The chemical reactivity of diazepane derivatives involves interactions with various reagents, leading to diverse chemical transformations. For example, the reaction of 1,4-diazepane derivatives with diazonium salts produced a new series of triazenes, showcasing the nucleophilic substitution capabilities of the diazepane ring (Moser & Vaughan, 2004). These reactions are crucial for further functionalization and modification of the diazepane core.
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-1-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(15-17-9-8-16-5-1-2-6-18(16)17)22-10-4-11-23(13-12-22)21(25)19-7-3-14-26-19/h1-3,5-7,14,17H,4,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTFGAQHZQKXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CO2)C(=O)CC3CCC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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